molecular formula C17H15N3O3 B2514802 3-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine CAS No. 2034500-79-1

3-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine

Cat. No.: B2514802
CAS No.: 2034500-79-1
M. Wt: 309.325
InChI Key: YUDHXDKOMCGKOR-UHFFFAOYSA-N
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Description

3-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine is a complex organic compound that features a benzofuran ring, a pyrrolidine ring, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran ring, followed by the formation of the pyrrolidine ring, and finally the attachment of the pyridazine ring. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized to minimize waste and maximize efficiency, often involving the use of green chemistry principles to reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated version of the original compound.

Scientific Research Applications

3-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases due to its unique chemical structure and biological activity.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine exerts its effects involves interactions with specific molecular targets and pathways. The benzofuran ring may interact with enzymes or receptors, while the pyrrolidine and pyridazine rings can modulate the compound’s overall activity and selectivity. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Compounds containing the benzofuran ring are known for their diverse biological activities and are used in various therapeutic applications.

    Pyrrolidine derivatives: These compounds are widely used in medicinal chemistry due to their ability to interact with biological targets and their presence in many natural products.

    Pyridazine derivatives: Known for their potential as pharmaceuticals, pyridazine derivatives are studied for their anti-inflammatory, anticancer, and antimicrobial properties.

Uniqueness

What sets 3-{[1-(1-benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine apart from other similar compounds is its unique combination of three different heterocyclic rings. This structural complexity provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-benzofuran-2-yl-(3-pyridazin-3-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c21-17(15-10-12-4-1-2-5-14(12)23-15)20-9-7-13(11-20)22-16-6-3-8-18-19-16/h1-6,8,10,13H,7,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDHXDKOMCGKOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NN=CC=C2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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